

# Single-Cell Analysis of Perforin-Expressing T Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: *perforin*

Cat. No.: *B1180081*

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## Introduction

**Perforin**-expressing T cells, primarily cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, are critical mediators of anti-tumor and anti-viral immunity.[1][2] These cells utilize the pore-forming protein **perforin** and serine proteases known as granzymes to induce apoptosis in target cells.[2][3][4] Understanding the heterogeneity, activation states, and functional capacity of these cytotoxic lymphocytes at a single-cell resolution is paramount for developing next-generation immunotherapies, including checkpoint inhibitors and CAR-T cell therapies.

Single-cell analysis technologies have revolutionized our ability to dissect the complex landscape of immune cells.[5][6] Techniques such as single-cell RNA sequencing (scRNA-seq) and Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq) allow for the simultaneous profiling of the transcriptome and surface protein expression of individual cells, providing unprecedented insights into the diverse phenotypes of **perforin**-expressing T cells.[7][8][9]

These application notes provide an overview of the methodologies and expected outcomes for the single-cell analysis of **perforin**-expressing T cells, aimed at researchers, scientists, and drug development professionals.

## Data Presentation: Profiling Perforin-Expressing T Cell Subsets

Single-cell technologies enable the quantification of various molecules within individual T cells. The following tables summarize typical data that can be generated, showcasing the heterogeneity within **perforin**-expressing T cell populations.

Table 1: Gene Expression Signatures in CD8+ T Cell Subsets

This table illustrates representative genes that can be used to distinguish different CD8+ T cell subsets at the single-cell level. Expression levels are often represented as normalized transcript counts.

Gene	Naive (CD45RA+ CCR7+)	Central Memory (CD45RO+ CCR7+)	Effector Memory (CD45RO+ CCR7-)	Terminally Differentiated (CD45RA+ CCR7-)
PRF1 (Perforin)	Low	Low to Medium	High	Very High
GZMB (Granzyme B)	Low	Low	High	Very High
GZMA (Granzyme A)	Low	Medium	High	High
IFNG (Interferon- gamma)	Low	Medium	High	High
CCR7	High	High	Low	Low
SELL (CD62L)	High	High	Low	Low
IL7R (CD127)	High	High	Medium	Low
TCF7	High	High	Low	Low
PDCD1 (PD-1)	Low	Medium	High	High
LAG3	Low	Low	Medium	High

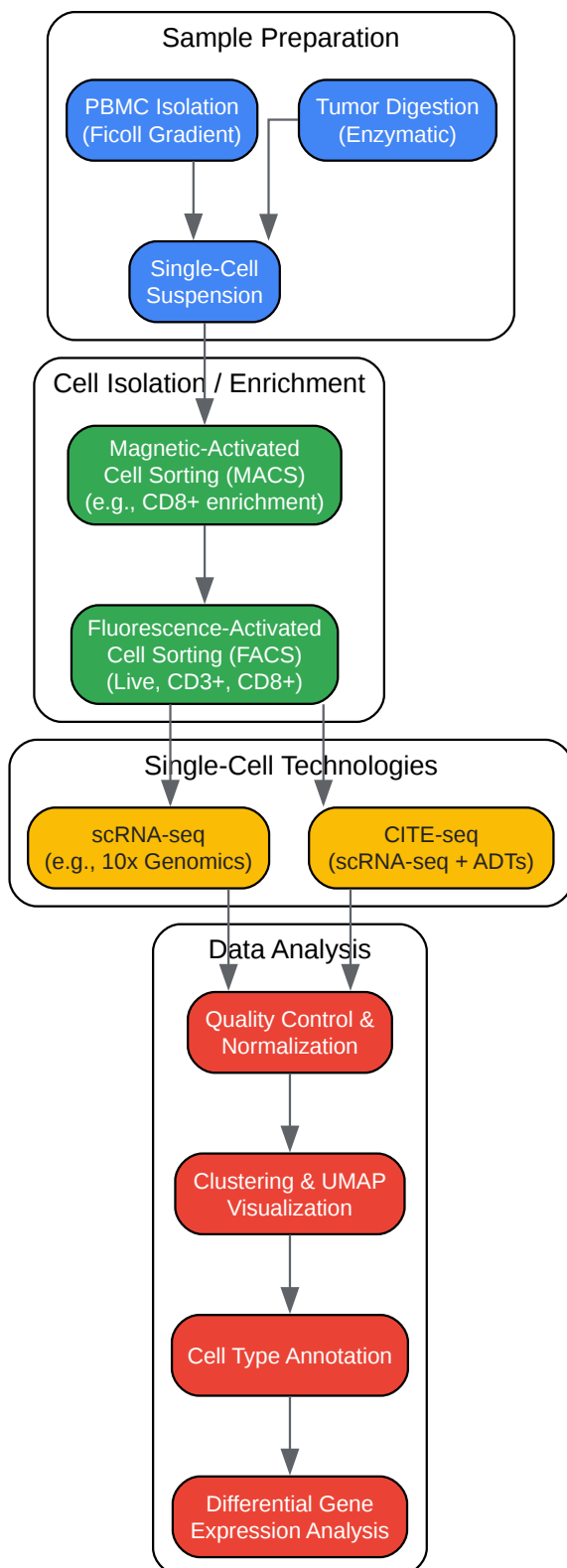
Table 2: Surface Protein Expression in CD8+ T Cell Subsets (CITE-seq Data)

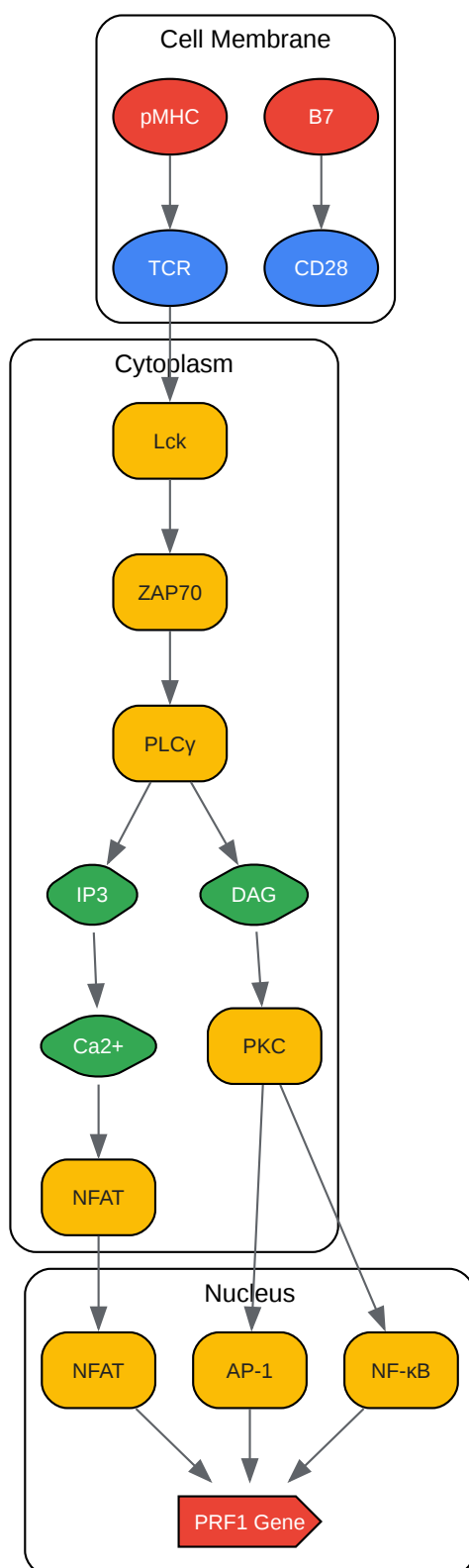
CITE-seq allows for the correlation of protein expression with transcriptomic data. This table shows the expected surface protein expression patterns for different CD8+ T cell subsets.

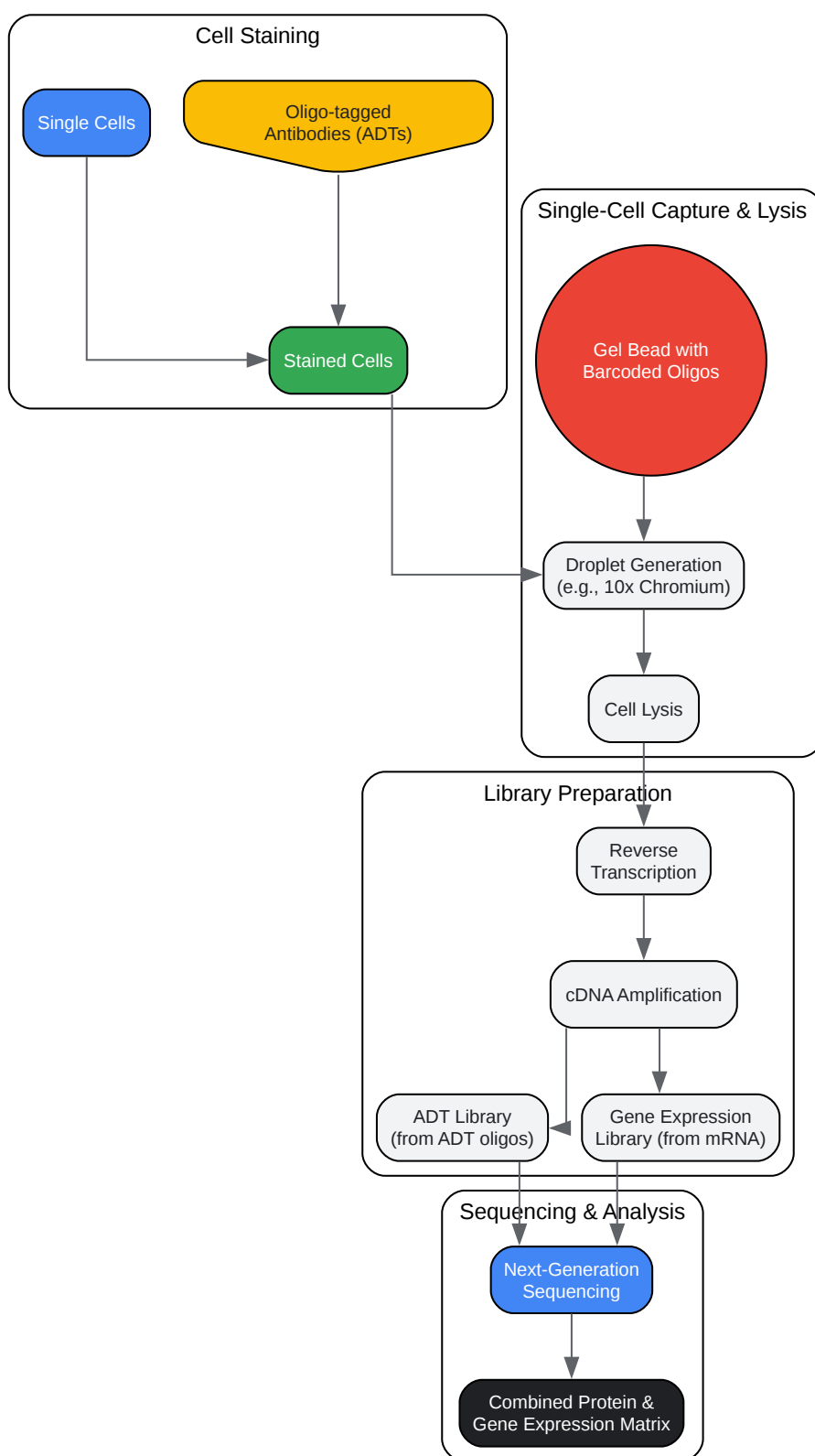
Protein Marker	Naive	Central Memory	Effector Memory	Terminally Differentiated
CD45RA	High	Low	Low	High
CD45RO	Low	High	High	Low
CCR7	High	High	Low	Low
CD62L	High	High	Low	Low
CD27	High	High	Medium to Low	Low
CD28	High	High	Medium to Low	Low
KLRG1	Low	Low	Medium	High
CD57	Low	Low	Medium	High
PD-1	Low	Medium	High	High
TIM-3	Low	Low	Medium	High

## Key Experimental Workflows and Signaling Pathways

Visualizing complex biological processes and experimental procedures is crucial for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of **perforin**-expressing T cells.







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